![molecular formula C17H11BrO5 B2863662 3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate CAS No. 196928-58-2](/img/structure/B2863662.png)
3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate
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Overview
Description
The compound “3-(4-bromophenoxy)-4-oxo-4H-chromen-7-yl acetate” is a derivative of chromone . Chromones are a class of compounds that have a 4H-chromen-4-one backbone. They are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral effects .
Molecular Structure Analysis
The molecular structure of this compound would likely include a chromone backbone with a bromophenoxy group at the 3-position and an acetate group at the 7-position .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. It’s likely that the bromine atom could be involved in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as the presence of the bromine atom and the acetate group could influence properties like solubility, melting point, and reactivity .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, this compound’s derivatives, particularly those related to phenoxy acetamide, have been explored for their therapeutic potential. Studies suggest that such derivatives can be designed to enhance life quality by proving to be successful agents in terms of safety and efficacy . The compound’s structure allows for the synthesis of new pharmaceuticals or the improvement of existing ones, focusing on molecular interactions and specific physicochemical properties.
Pharmacology
Pharmacologically, the compound has been linked to the synthesis of various derivatives that exhibit anti-inflammatory effects. For instance, 1,3,4-oxadiazoles derivatives, which include a similar bromophenoxy component, have shown a range of biological activities, including antibacterial, antiviral, and antifungal properties . These findings indicate potential for the compound in the development of new drugs with diverse therapeutic applications.
Chemistry
In the field of chemistry, the compound serves as a building block for creating complex molecular structures. It is particularly useful in the synthesis of heterocyclic compounds, which are crucial in the development of new materials and chemicals . The bromophenoxy group in the compound facilitates nucleophilic aromatic substitutions, which are key reactions in organic synthesis.
Biochemistry
Biochemically, derivatives of this compound have been synthesized as probable inhibitors of human cytomegalovirus replication . The compound’s ability to be modified allows for the creation of analogues that can interact with biological systems, potentially leading to new treatments for viral infections.
Materials Science
In materials science, the compound’s derivatives are used to impart specific properties to materials, such as thermal stability and flame resistance. These properties are particularly valuable in the production of plastics, adhesives, and coatings . The compound’s versatility makes it an important component in the development of new materials with enhanced performance.
Industrial Applications
While not directly related to the exact compound , similar bromophenoxy compounds are utilized as solvents in industrial applications. They are involved in processes that require the dissolution of various materials, highlighting the compound’s potential utility in industrial settings .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[3-(4-bromophenoxy)-4-oxochromen-7-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO5/c1-10(19)22-13-6-7-14-15(8-13)21-9-16(17(14)20)23-12-4-2-11(18)3-5-12/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOGGAFQZRGWLOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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